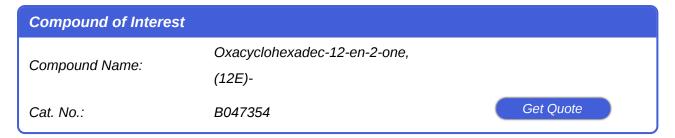


In-Depth Technical Guide: Physicochemical Characteristics of Oxacyclohexadec-12-en-2-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadec-12-en-2-one, a macrocyclic lactone, is a significant synthetic musk used extensively in the fragrance industry.[1][2] It is valued for its persistent and elegant musk scent. This compound, often referred to by its commercial names such as Habanolide® or Globalide®, exists as a mixture of isomers, primarily the (E) and (Z) isomers of oxacyclohexadec-12-en-2-one and oxacyclohexadec-13-en-2-one.[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and its interaction with olfactory receptors.

Physicochemical Properties

The physicochemical properties of Oxacyclohexadec-12-en-2-one are summarized below. The data often pertains to the isomeric mixture unless otherwise specified.

Identification and General Properties



Property	Value	Reference
Chemical Name	Oxacyclohexadec-12-en-2-one	[1]
Synonyms	Habanolide®, Globalide®, (12E)-oxacyclohexadec-12-en- 2-one, 15-pentadec-11- enolide, 15-pentadec-12- enolide, Musk Habanolide	[3]
CAS Number	34902-57-3 (mixture of isomers), 111879-80-2 ((12E)-isomer), 111879-79-9 ((12Z)-isomer)	[3][4][5]
Molecular Formula	C15H26O2	[3]
Molecular Weight	238.37 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[6]
Odor	Musky, powdery, with metallic and waxy undertones	[2]

Physical and Chemical Characteristics

Property	Value	Reference
Boiling Point	333 °C @ 1013.3 hPa	
Melting Point	< -20.15 °C	_
Flash Point	156.5 °C @ 1013 hPa	_
Vapor Pressure	0.039 Pa @ 20 °C; 0.076 Pa @ 25 °C	
Density	963.55 kg/m ³ @ 20.5 °C	_
Solubility in Water	0.954 mg/L @ 21 °C, pH 7.8	_
log P (Octanol/Water Partition Coefficient)	5.45 @ 25 °C	[7][8]



Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Oxacyclohexadec-12-en-2-one are presented below. These represent general procedures and may require optimization for specific laboratory conditions.

Synthesis

Two common synthetic routes for macrocyclic lactones like Oxacyclohexadec-12-en-2-one are Ring-Closing Metathesis (RCM) and the Baeyer-Villiger oxidation.

RCM is a powerful method for the formation of large rings and is a key industrial method for the synthesis of unsaturated macrocycles.[1]

Methodology:

- Substrate Preparation: Synthesize a linear diene precursor containing an ester functionality.
 The positions of the terminal double bonds are chosen to yield the desired 16-membered ring upon cyclization.
- Degassing: Dissolve the diene precursor in a dry, degassed solvent such as toluene or dichloromethane. The solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.
- Catalyst Addition: Add a suitable Grubbs' or Schrock's catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture under an inert atmosphere. The catalyst loading is typically in the range of 1-5 mol%.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for toluene) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
- Quenching: Upon completion, quench the reaction by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether.

Foundational & Exploratory





 Work-up and Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired macrocyclic lactone.

This reaction converts a cyclic ketone into a lactone (a cyclic ester) and is a classic method for the synthesis of macrocyclic lactones.[3][9]

Methodology:

- Substrate Preparation: Start with a corresponding 15-membered cyclic ketone.
- Reaction Setup: Dissolve the cyclic ketone in a suitable solvent, such as dichloromethane or chloroform.
- Oxidant Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a
 portion-wise manner to the solution, while maintaining the temperature, typically at 0°C to
 room temperature. The reaction is often carried out in the presence of a buffer, such as
 sodium bicarbonate, to neutralize the acidic byproduct.
- Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
- Work-up: Quench the reaction by adding a reducing agent, such as a solution of sodium sulfite or sodium thiosulfate, to destroy any excess peroxy acid. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude lactone is then purified by column chromatography or distillation.

Purification

The primary methods for purifying Oxacyclohexadec-12-en-2-one are column chromatography and vacuum distillation.

Methodology:



- Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.
 [10][11]
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[10]
- Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.
- Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify the fractions containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Oxacyclohexadec-12-en-2-one.

Methodology:

- Apparatus Setup: Set up a distillation apparatus for vacuum distillation.
- Distillation: Heat the crude product under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.
- Fraction Collection: Collect the fraction that distills at the boiling point of Oxacyclohexadec-12-en-2-one under the applied vacuum.

Analysis

A combination of chromatographic and spectroscopic techniques is used for the analysis and characterization of Oxacyclohexadec-12-en-2-one.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Typical Parameters (may require optimization):

• GC System: Agilent 7890B or similar.



- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
- MS System: Agilent 5977A or similar.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

NMR spectroscopy provides detailed information about the structure of the molecule.

Expected Chemical Shifts (in CDCl3):

- ¹H NMR: Signals for olefinic protons are expected in the range of δ 5.2-5.6 ppm. Protons alpha to the carbonyl group and the ester oxygen will also show characteristic shifts.
- 13 C NMR: The carbonyl carbon is expected to resonate around δ 170-175 ppm. Olefinic carbons will appear in the range of δ 120-140 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

- A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.
- A band around 1650 cm⁻¹ for the C=C stretching of the double bond.
- C-H stretching bands around 2850-2950 cm⁻¹.

Biological Activity and Signaling Pathway





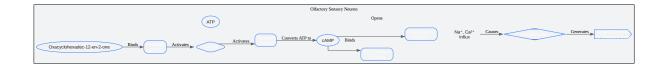


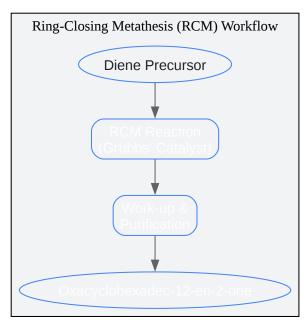
Oxacyclohexadec-12-en-2-one, as a macrocyclic musk, exerts its olfactory effect through interaction with specific olfactory receptors in the nasal epithelium. The human olfactory receptor OR5AN1 has been identified as a key receptor for macrocyclic musks.[12][13][14]

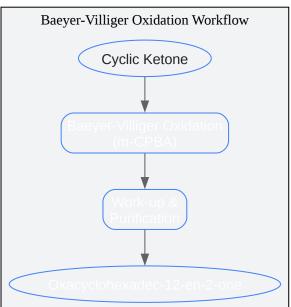
The binding of a musk odorant to OR5AN1, a G-protein coupled receptor, initiates a signaling cascade.[15][16] This involves the activation of an olfactory-specific G-protein (G α -olf), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[16]

Visualizations Signaling Pathway











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